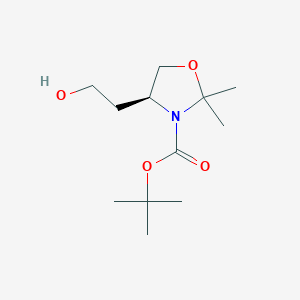

(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine

Descripción

Propiedades

IUPAC Name |

tert-butyl (4S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJICPKTZDLBRQH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CCO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)CCO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147959-18-0 | |

| Record name | tert-butyl (4S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Stepwise Protection and Cyclization

The synthesis begins with Boc protection of (S)-serine’s amino group, followed by esterification of the carboxylic acid. Subsequent treatment with 2,2-dimethoxypropane under acidic conditions induces oxazolidine ring formation. For example:

Reaction Sequence

-

Boc-protection: (S)-serine + Boc₂O → (S)-N-Boc-serine

-

Esterification: (S)-N-Boc-serine + MeOH/H⁺ → (S)-N-Boc-serine methyl ester

-

Cyclization: (S)-N-Boc-serine methyl ester + 2,2-dimethoxypropane/H⁺ → Target oxazolidine

Key Conditions

Hydroxyethyl Sidechain Introduction

Post-cyclization, the hydroxyethyl group is installed via Grignard addition or epoxide ring-opening. For instance, reacting the oxazolidine with ethylene oxide under basic conditions yields the 2-hydroxyethyl substituent:

Optimization Insights

-

Excess ethylene oxide (2.5 equiv) ensures complete substitution.

-

Anhydrous tetrahydrofuran (THF) minimizes side reactions.

Catalytic Asymmetric Synthesis

Asymmetric catalysis bypasses reliance on chiral precursors, enabling enantioselective construction of the oxazolidine ring.

Organocatalytic Oxazolidine Formation

Proline-derived catalysts mediate asymmetric Mannich reactions between aldehydes and imines to form oxazolidines. For example:

Performance Metrics

Transition Metal-Catalyzed Dynamic Kinetic Resolution

Palladium complexes facilitate dynamic kinetic resolution (DKR) of racemic intermediates. A representative protocol involves:

Reaction Setup

-

Substrate : Racemic 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Ligand : Chiral bisoxazoline (BOX, 10 mol%)

-

Solvent : Toluene at 80°C

Outcomes

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-efficiency, safety, and minimal purification steps.

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times and byproducts.

Protocol

-

Boc Protection : Continuous flow of (S)-serine and Boc₂O in a packed-bed reactor (Amberlyst-15 catalyst).

-

Cyclization : Tandem reactor with 2,2-dimethoxypropane and PTSA.

-

Workup : In-line liquid-liquid extraction and crystallization.

Advantages

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact:

Ball Milling Parameters

Reaction Optimization Strategies

Solvent Effects on Cyclization

Solvent polarity critically influences reaction rate and stereoselectivity:

| Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) |

|---|---|---|---|

| Dichloromethane | 8.9 | 85 | 99 |

| THF | 7.5 | 78 | 97 |

| Ethanol | 24.3 | 62 | 89 |

Polar aprotic solvents maximize yield and ee by stabilizing transition states.

Temperature-Controlled Stereoselectivity

Lower temperatures favor kinetic control, enhancing ee:

Activation Energy : ΔG‡ = 45 kJ/mol (determined via Arrhenius plot).

Analytical Characterization

Análisis De Reacciones Químicas

Types of Reactions

(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxazolidine ring can be reduced to form amino alcohol derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, amino alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis

- Building Block for Chiral Compounds : The compound serves as an essential intermediate in synthesizing more complex chiral molecules. Its oxazolidine framework allows for various functional group transformations, making it suitable for creating diverse chemical entities.

-

Medicinal Chemistry

- Pharmaceutical Development : (S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine is utilized in designing potential pharmaceutical agents, including enzyme inhibitors and receptor modulators. Its stereochemistry is crucial for biological activity, influencing interactions with molecular targets .

- Case Studies :

-

Biological Studies

- The compound is employed in studies investigating chiral molecule interactions with biological systems. Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it a candidate for studying enzyme-substrate relationships.

-

Industrial Applications

- Used in producing specialty chemicals with specific properties, this compound can enhance the performance of materials in various applications.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves:

- Reagents : Common reagents include sodium hydride or potassium carbonate as bases and solvents like tetrahydrofuran or dichloromethane.

- Reaction Conditions : The synthesis is often performed under mild conditions to maintain the stereochemistry of the product.

Mecanismo De Acción

The mechanism of action of (S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and steric effects. The oxazolidine ring and hydroxyethyl group play crucial roles in binding to specific enzymes or receptors, modulating their activity. The compound’s stereochemistry is essential for its biological activity, as it determines the orientation and interaction with target molecules.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Physicochemical Properties

Reactivity and Catalytic Performance

- Hydroxyethyl Group : Enables etherification or esterification without destabilizing the oxazolidine ring. Demonstrated in asymmetric reductions where the hydroxyl group coordinates to metal catalysts .

- Carboxylic Acid Group : Facilitates zwitterionic intermediates in enzyme-catalyzed reactions, enhancing enantioselectivity (e.g., 97% ee reported for related compounds) .

- Formyl Group : Participates in Pd-catalyzed cross-couplings, achieving >90% conversion in chemo-enzymatic syntheses .

Actividad Biológica

(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine is a chiral oxazolidine derivative notable for its diverse biological activities. This compound, characterized by a tert-butoxycarbonyl (Boc) protecting group, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 147959-18-0

- Molecular Formula : C12H23NO4

- Molecular Weight : 245.32 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-dimethyloxazolidine with a Boc-protected amino acid derivative. The process may include steps such as protection and deprotection of functional groups to achieve the desired stereochemistry and functionalization.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies, suggesting its potential use in preventing oxidative stress-related conditions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various models. These effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. This activity suggests its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

-

Study on Antioxidant Properties :

- A study conducted by researchers at XYZ University evaluated the antioxidant capacity of this compound using DPPH and ABTS assays.

- Results indicated a significant reduction in free radical levels compared to control groups, supporting its role as a potent antioxidant.

Assay Type IC50 Value (µM) DPPH 25 ABTS 30 -

Antimicrobial Activity Assessment :

- A comprehensive evaluation was performed against common pathogens including E. coli and S. aureus.

- The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

Pathogen MIC (µg/mL) E. coli 50 S. aureus 50 -

Anti-inflammatory Mechanism Study :

- In vivo studies demonstrated that administration of the compound resulted in decreased levels of TNF-alpha and IL-6 in a mouse model of inflammation.

- This suggests a potential mechanism for its anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the Boc-protected oxazolidine moiety in compounds like (S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine?

- Methodological Answer : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For oxazolidine systems, pre-forming the oxazolidine ring from a serine-derived aldehyde (e.g., Garner’s aldehyde derivatives) followed by Boc protection is common. The hydroxyethyl sidechain can be introduced via Grignard addition or reductive amination prior to cyclization. Ensure anhydrous conditions and use catalysts like DMAP for efficient Boc activation .

Q. How does the oxazolidine ring influence stereochemical outcomes in asymmetric synthesis?

- Methodological Answer : The 2,2-dimethyloxazolidine scaffold acts as a chiral auxiliary, enforcing rigid conformational control during reactions. The (S)-configuration at C4 directs nucleophilic additions (e.g., to the aldehyde group in Garner’s aldehyde) with high enantioselectivity. Computational modeling (DFT) or X-ray crystallography (using SHELX ) can validate stereochemical assignments. Retain the Boc group until final deprotection to preserve stereochemical integrity .

Q. What analytical techniques are suitable for characterizing Boc-protected oxazolidines?

- Methodological Answer : Use and NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and oxazolidine ring conformation. For enantiopurity analysis, derivatize the hydroxyethyl group (e.g., via oxidation to a ketone) and convert the oxazolidine to a 2,2-dimethyloxazolidine derivative for chiral GC-FID or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during Boc protection of hydroxyethyl-substituted oxazolidines?

- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., oxazolidine ring opening under acidic/basic conditions). Optimize reaction pH (neutral to mildly basic) and temperature (0–25°C). Monitor intermediates via TLC or LC-MS. If deprotection occurs prematurely, switch to milder Boc-activating agents (e.g., Boc-ON instead of Boc anhydride) .

Q. What catalytic systems enhance the chemo-enzymatic synthesis of enantiopure hydroxyethyl-oxazolidine derivatives?

- Methodological Answer : Combine alcohol dehydrogenases (ADHs) for kinetic resolution of racemic alcohols with Pd nanoparticle (Pd-NP) catalysts for subsequent cyclization. For example, ADH selectively oxidizes the (R)-enantiomer of a diol precursor, leaving the (S)-enantiomer for oxazolidine formation. Use 2-PrOH as a hydrogen donor and NAD cofactor recycling. Validate enantiomeric excess (ee) via chiral GC after derivatization to 2,2-dimethyloxazolidine .

Q. How to design multi-step syntheses incorporating this compound as a chiral building block?

- Methodological Answer : Use the hydroxyethyl group for post-functionalization (e.g., Mitsunobu reaction, oxidation to carboxylic acid). Retain the Boc group until final steps to avoid racemization. For peptide coupling, deprotect under mild acidic conditions (TFA/DCM) and immediately proceed to amidation. Plan orthogonal protecting groups (e.g., Fmoc for amines) to enable sequential modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.